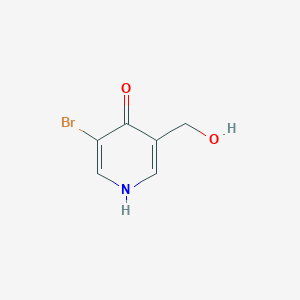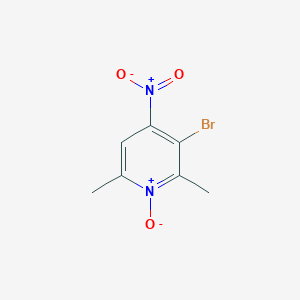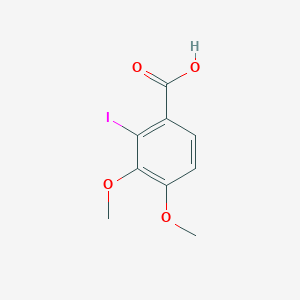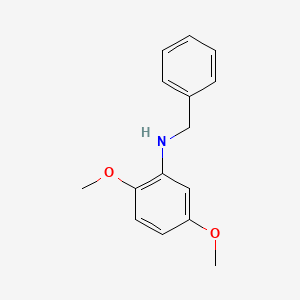![molecular formula C9H18N2 B13008883 1,8-Diazaspiro[4.6]undecane](/img/structure/B13008883.png)
1,8-Diazaspiro[4.6]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Diazaspiro[46]undecane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a spirocyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-Diazaspiro[4.6]undecane can be synthesized through various synthetic routes. One common method involves the reaction of a suitable diamine with a cyclic ketone under acidic conditions to form the spirocyclic structure. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as the use of catalysts and controlled reaction environments, to maximize efficiency and yield. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Diazaspiro[4.6]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
1,8-Diazaspiro[4.6]undecane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds and is used in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1,8-Diazaspiro[4.6]undecane involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring size.
1,3-Diazaspiro[4.6]undecane-2,4-dione: A related compound with additional functional groups that confer different chemical properties.
Uniqueness
1,8-Diazaspiro[4.6]undecane is unique due to its specific ring size and the positioning of nitrogen atoms within the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C9H18N2 |
|---|---|
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1,9-diazaspiro[4.6]undecane |
InChI |
InChI=1S/C9H18N2/c1-3-9(4-2-7-11-9)5-8-10-6-1/h10-11H,1-8H2 |
InChI-Schlüssel |
NGWSVNSXYGYIKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCCN2)CCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


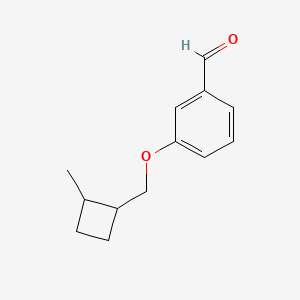
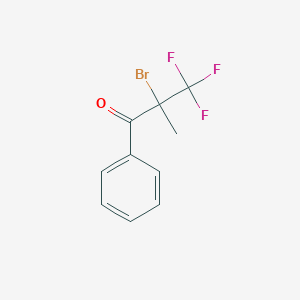
![4,4,7-Trifluoro-1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-5H-1-benzoazepine-5-one](/img/structure/B13008812.png)
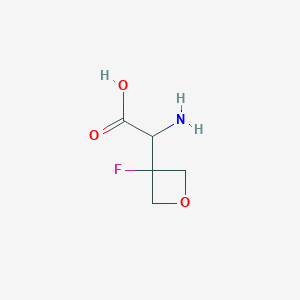

![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)
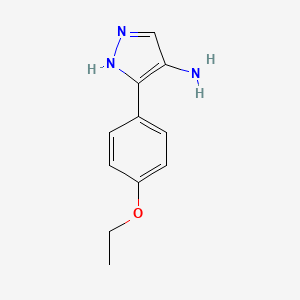

![tert-butyl (1R,6R,7R)-7-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13008858.png)

